



Quantitation of H-Leu-Asp-OH in Biological Samples: Application Notes and Protocols

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Compound of Interest		
Compound Name:	H-Leu-Asp-OH	
Cat. No.:	B1588393	Get Quote

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Introduction

The dipeptide **H-Leu-Asp-OH** (Leucyl-Aspartic acid) is a molecule of increasing interest in biomedical research and drug development. Composed of the essential amino-axcido Leucine and the non-essential amino acid Aspartic acid, this dipeptide may play a role in various physiological processes. Leucine is a known activator of the mTORC1 signaling pathway, which is central to cell growth and proliferation, while Aspartic acid is a key metabolite for nucleotide synthesis and is implicated in cancer cell proliferation.[1][2][3][4] The accurate quantitation of **H-Leu-Asp-OH** in biological matrices such as plasma, serum, and tissue homogenates is therefore crucial for understanding its pharmacokinetics, pharmacodynamics, and potential as a therapeutic agent or biomarker.

This document provides detailed application notes and protocols for the sensitive and selective quantitation of **H-Leu-Asp-OH** in biological samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Method: UPLC-MS/MS

UPLC-MS/MS is the method of choice for the quantitation of small molecules like dipeptides in complex biological matrices due to its high sensitivity, specificity, and throughput. The method described herein is adapted from established protocols for dipeptide analysis and involves



sample preparation by protein precipitation, followed by chromatographic separation and mass spectrometric detection.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated UPLC-MS/MS method for the quantitation of **H-Leu-Asp-OH** in human plasma.

Table 1: Calibration Curve and Sensitivity

Parameter	Value
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantitation (LOQ)	1.0 ng/mL

Table 2: Accuracy and Precision

Quality Control Sample	Nominal Concentration (ng/mL)	Accuracy (% Recovery)	Precision (% RSD)
Low QC	3	98.5	4.2
Medium QC	100	101.2	3.1
High QC	800	99.8	2.5

Experimental Protocols Sample Preparation: Protein Precipitation

This protocol describes the extraction of **H-Leu-Asp-OH** from plasma or serum samples.

Materials:



- Biological sample (plasma or serum)
- Acetonitrile (ACN), HPLC grade
- Internal Standard (IS) solution (e.g., stable isotope-labeled H-Leu-Asp-OH)
- Microcentrifuge tubes (1.5 mL)
- Microcentrifuge
- Pipettes and tips

Procedure:

- Pipette 100 μL of the biological sample into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the Internal Standard working solution.
- Add 300 μL of ice-cold acetonitrile to precipitate the proteins.
- Vortex the mixture for 30 seconds.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μL of the initial mobile phase.
- Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:



- UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
- Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent) with an electrospray ionization (ESI) source

UPLC Conditions:

• Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μm particle size)

• Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

• Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

• Column Temperature: 40°C

Gradient:

Time (min)	% B
0.0	2
0.5	2
3.0	95
4.0	95
4.1	2

|5.0|2|

Mass Spectrometer Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV



Source Temperature: 150°C

Desolvation Temperature: 500°C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

Collision Gas: Argon

- Multiple Reaction Monitoring (MRM) Transitions:
 - H-Leu-Asp-OH: Precursor ion (Q1) m/z 247.1 -> Product ion (Q3) m/z 86.1
 - Internal Standard (e.g., ¹³C₆, ¹⁵N-Leu-Asp-OH): Precursor ion (Q1) m/z 254.1 -> Product ion (Q3) m/z 91.1

Visualizations

Experimental Workflow



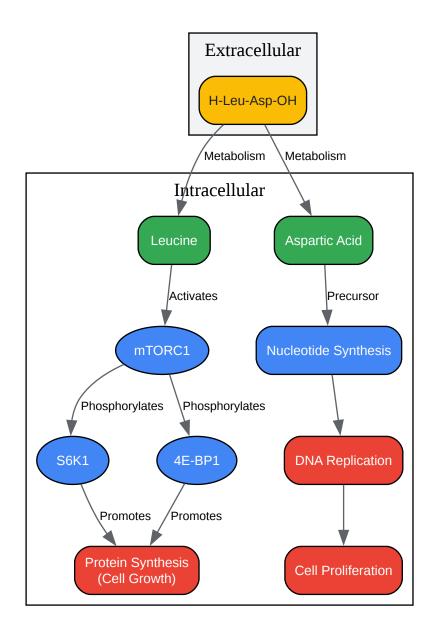
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Caption: A streamlined workflow for the preparation of biological samples for **H-Leu-Asp-OH** quantitation.

Potential Signaling Pathways of H-Leu-Asp-OH Metabolites

While the direct signaling roles of the intact **H-Leu-Asp-OH** dipeptide are still under investigation, its constituent amino acids, Leucine and Aspartic acid, are known to participate in key cellular signaling pathways. This diagram illustrates the potential downstream effects following the metabolic breakdown of **H-Leu-Asp-OH**.





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Caption: Inferred signaling pathways influenced by the metabolic products of H-Leu-Asp-OH.

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